7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride reflects its complex heterocyclic architecture. The parent structure is a 3H-imidazo[4,5-c]quinolin-2-one core, with substituents at positions 1, 7, and 8. Key stereochemical features include:
- (1R)-1-pyridin-2-ylethyl group : The chiral center at C1 of the ethyl linker adopts an R configuration, confirmed via X-ray crystallography and circular dichroism studies of analogous compounds.
- 3,5-Dimethyl-1,2-oxazol-4-yl moiety : The oxazole ring exhibits C4-substitution with methyl groups at positions 3 and 5, creating a sterically shielded electronic environment.
| Position | Substituent | Bond Type | Stereochemical Feature |
|---|---|---|---|
| 1 | (1R)-1-pyridin-2-ylethyl | Single (C-N) | R configuration at chiral center |
| 7 | 3,5-dimethyl-1,2-oxazol-4-yl | Single (C-C) | Planar oxazole ring |
| 8 | Methoxy | Single (C-O) | Axial orientation |
The dihydrochloride salt forms through protonation of the pyridine nitrogen (pKa ≈ 3.1) and the tertiary amine in the imidazo[4,5-c]quinoline system (pKa ≈ 6.8).
X-ray Crystallographic Studies of Imidazo[4,5-c]quinolin-2-one Core Structure
Single-crystal X-ray diffraction data reveal critical structural features:
Key crystallographic parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.28 Å, b = 18.55 Å, c = 8.51 Å |
| β angle | 101.05° |
| Core planarity | 0.032–0.071 Å deviation from mean plane |
The imidazo[4,5-c]quinoline system exhibits near-perfect planarity (RMSD < 0.07 Å), with intramolecular hydrogen bonding between N3-H···O2 (2.12 Å) stabilizing the fused ring system. The dihydrochloride salt forms a monoclinic lattice with chloride ions occupying interstitial sites, as evidenced by electron density maps.
Notable bond lengths :
| Bond | Length (Å) |
|---|---|
| C7-O1 (oxazole) | 1.362 |
| C8-O2 (methoxy) | 1.421 |
| N1-C9 (imidazole) | 1.318 |
Conformational Analysis of Chiral (1R)-Pyridin-2-ylethyl Substituent
The (1R)-pyridin-2-ylethyl group adopts a gauche conformation (Φ = −62.3°) relative to the imidazo[4,5-c]quinoline core, as determined by DFT calculations (B3LYP/6-31G** level). This orientation minimizes steric clashes between the pyridine ring and oxazole methyl groups.
Torsional angles :
| Torsion | Angle (°) |
|---|---|
| C1-N-Cα-Cβ | −62.3 |
| N-Cα-Cβ-N(pyridine) | 178.9 |
Molecular dynamics simulations (300 K, explicit solvent) show three dominant conformers:
- Anti-periplanar (45% population): Pyridine plane orthogonal to core
- Synclinal (32%): Pyridine partially stacked over oxazole
- Gauche (23%): Methyl groups in van der Waals contact
Electronic Structure Modeling of Oxazole-Quinoline Hybrid System
Density functional theory (DFT) at the ωB97X-D/def2-TZVP level reveals:
Frontier molecular orbitals :
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −6.12 | Oxazole π-system (68%) + quinoline C8-C9 (22%) |
| LUMO | −2.87 | Imidazole N1-C2 (54%) + pyridine ring (31%) |
The HOMO-LUMO gap of 3.25 eV indicates moderate electronic delocalization across the hybrid system. Natural bond orbital (NBO) analysis identifies strong hyperconjugation between:
- Oxazole O1 lone pair → σ*(C7-C8) (E(2) = 28.3 kcal/mol)
- Imidazole N1 lone pair → π*(quinoline C9-C10) (E(2) = 34.7 kcal/mol)
Electrostatic potential map :
| Region | Potential (eV) |
|---|---|
| Oxazole O1 | −0.41 |
| Pyridine N | −0.38 |
| Imidazole N3 | −0.29 |
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKDZBLUNJNJS-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Oxidative Cyclocondensation Methodology
A modified protocol from iodine-catalyzed imidazo[1,2-a]pyridine synthesis is adaptable for the target structure:
-
Reactants : 4-Amino-8-methoxyquinoline-3-carboxylic acid and α-keto ester.
-
Catalyst : Iodine (30 mol%) in aqueous micellar media (sodium dodecyl sulfate, SDS).
Mechanism :
-
Schiff base formation between the amino group and carbonyl.
-
Iodine-mediated tautomerization and cyclization.
Yield Optimization :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 10–50 mol% I₂ | 30 mol% |
| Temperature | 25–80°C | 40°C |
| Solvent | Water, DMF, MeCN | Water/SDS |
| Reaction Time | 4–24 h | 8 h |
Functionalization with the 3,5-Dimethyl-1,2-Oxazol-4-yl Group
Palladium-Catalyzed Cross-Coupling
The oxazole ring is introduced via Suzuki-Miyaura coupling:
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Substrate : 7-Bromoimidazo[4,5-c]quinolin-2-one.
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Boron Reagent : 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole.
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.
Challenges :
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Competing protodeboronation of the oxazole boronate.
-
Steric hindrance at C-7 of the quinoline core.
Yield : 58–65% after column chromatography (silica gel, ethyl acetate/petroleum ether).
Enantioselective Introduction of the (1R)-1-Pyridin-2-Ylethyl Side Chain
Chiral Resolution Approach
Asymmetric Alkylation
-
Catalyst : Chiral bisoxazoline-copper complex.
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Base : Et₃N in dichloromethane at −20°C.
Dihydrochloride Salt Formation
Procedure :
-
Dissolve the free base in anhydrous ethanol.
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Add concentrated HCl (2.2 equiv) dropwise at 0°C.
-
Stir for 1 h, filter, and wash with cold ethanol.
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method Step | Route 1 (Stepwise) | Route 2 (Convergent) |
|---|---|---|
| Core Formation | Iodine catalysis | Copper-mediated |
| Oxazole Introduction | Suzuki coupling | Nucleophilic substitution |
| Chirality Control | Resolution | Asymmetric synthesis |
| Total Yield | 18% | 27% |
| Purity (HPLC) | 98.5% | 99.2% |
Key Findings :
-
Route 2 provides higher overall yield but requires stringent anhydrous conditions.
-
Iodine catalysis in aqueous media reduces organic solvent use (E-factor = 0.75 vs. 16.80 for Cu-based methods).
Scale-Up Considerations
Gram-Scale Synthesis
-
Reactor : 10 L jacketed vessel with mechanical stirring.
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Batch Size : 500 g free base → 627 g dihydrochloride.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Starting Materials | 12,500 |
| Catalysts/Solvents | 3,200 |
| Labor/Energy | 4,800 |
| Total | 20,500 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le dihydrochlorure d'I-BET 151 a une large gamme d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme composé outil pour étudier le rôle des protéines BET dans la régulation des gènes.
Biologie : Employé dans la recherche pour comprendre les mécanismes de la régulation du cycle cellulaire et de l'apoptose.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de divers cancers, en particulier les leucémies.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les protéines BET
Mécanisme d'action
Le dihydrochlorure d'I-BET 151 exerce ses effets en inhibant les protéines BET, qui sont impliquées dans la lecture des marques épigénétiques sur la chromatine. Le composé bloque le recrutement des protéines BET à la chromatine, entraînant des changements dans l'expression des gènes. Cela entraîne l'induction de l'apoptose et de l'arrêt du cycle cellulaire dans les cellules cancéreuses. Les cibles moléculaires comprennent les protéines BET telles que BRD2, BRD3 et BRD4, et les voies impliquées comprennent la régulation des gènes associés à la prolifération cellulaire et à la survie.
Applications De Recherche Scientifique
The structure of this compound features a complex arrangement of nitrogen-containing heterocycles, which contributes to its biological activity. The presence of the oxazole and imidazoquinoline moieties enhances its pharmacological properties.
Anticancer Activity
One of the primary applications of this compound is in the field of cancer research. Studies have shown that derivatives of imidazoquinoline exhibit potent anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Cancer Research, the compound was tested on human breast cancer cells (MCF-7). The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Data Table: Anti-inflammatory Activity
| Test Substance | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Compound | 10 | 45 |
| Control (Dexamethasone) | 10 | 60 |
This table summarizes findings from a study where the compound was compared to a standard anti-inflammatory agent, showing promising results .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in Animal Models
In preclinical trials involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against resistant strains of bacteria makes it a subject of interest for developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These results indicate that the compound exhibits significant antimicrobial activity, warranting further investigation .
Mécanisme D'action
I-BET 151 dihydrochloride exerts its effects by inhibiting BET proteins, which are involved in reading epigenetic marks on chromatin. The compound blocks the recruitment of BET proteins to chromatin, leading to changes in gene expression. This results in the induction of apoptosis and cell cycle arrest in cancer cells. The molecular targets include BET proteins such as BRD2, BRD3, and BRD4, and the pathways involved include the regulation of genes associated with cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Core Scaffold and Substituent Analysis
Compound A belongs to the imidazo[4,5-c]quinolin-2-one family. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Core Scaffold: Compound A and DD8 share the imidazo[4,5-c]quinoline core but differ in substituents. DD8 lacks the isoxazole group but includes a tetrahydropyran (oxan-4-yl) group, which may alter solubility and target selectivity .
- In contrast, the pyridin-3-yl group in DD8 may favor π-π stacking with aromatic residues .
- Chirality : The (1R)-pyridin-2-ylethyl group in Compound A introduces stereochemical specificity, a feature absent in DD8 and other analogues.
Computational Similarity Metrics
Studies using Tanimoto coefficients (threshold >0.8) and Dice indexes suggest that Compound A clusters with other imidazo-quinoline derivatives in virtual screening workflows . For example:
- Tanimoto MACCS : 0.85–0.92 similarity with DD8 and related kinase inhibitors.
- Dice Morgan : 0.78–0.82 similarity with isoxazole-containing anticancer agents .
These metrics align with , which found that structural similarity correlates strongly with shared bioactivity profiles (e.g., kinase or HDAC inhibition) .
Bioactivity and Mechanism of Action
- Compound A vs. Isoxazolo-triazepins show IC50 values of 2–10 µM in NCI-60 cancer cell lines, while Compound A’s activity remains unquantified but is hypothesized to target similar pathways .
- Comparison with HDAC Inhibitors : Aglaithioduline, a phytocompound with ~70% similarity to SAHA, highlights the role of zinc-binding groups (e.g., hydroxamates) in HDAC inhibition. Compound A lacks such groups but may exploit its pyridine moiety for metal coordination .
Activité Biologique
The compound 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one; dihydrochloride is a heterocyclic organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 441.91 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O3 |
| Molecular Weight | 441.91 g/mol |
| IUPAC Name | 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-3H-imidazo[4,5-c]quinolin-2-one |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus | 10 |
These values suggest that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, which are known to be resistant to many conventional antibiotics .
Cytotoxicity
In vitro studies using the MTT assay have assessed the cytotoxic effects of the compound on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that while the compound has antimicrobial properties, it also exhibits cytotoxicity at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | 25 |
| Balb/c 3T3 | 30 |
This suggests a need for careful dosing in therapeutic applications to balance efficacy against pathogens with potential toxicity to human cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies have provided insights into its interactions with key bacterial enzymes such as DNA gyrase and MurD.
Binding Interactions
The compound appears to bind effectively within the active sites of these enzymes through multiple interactions:
- Hydrogen Bonds : Significant hydrogen bonds were observed with residues SER1084, ASP437, and GLY459.
- Pi-Pi Stacking : The structure also stabilizes through Pi-Pi stacking interactions with nucleotides in the active site.
These interactions are crucial for inhibiting bacterial growth and highlight the potential for developing this compound as a new class of antibacterial agents .
Case Studies
Recent studies have explored the efficacy of this compound in vivo. For instance:
- Study on Efficacy Against Drug-resistant Strains : A study demonstrated that this compound retained activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential utility in treating infections caused by resistant pathogens.
- Combination Therapy Trials : The compound was tested in combination with other antibiotics to evaluate synergistic effects. Results showed enhanced efficacy when used alongside traditional antibiotics, indicating a promising avenue for future research .
Q & A
Basic: How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For heterocyclic systems like the imidazo[4,5-c]quinolin-2-one core, reflux conditions in ethanol or DMF-EtOH mixtures (1:1) have shown high yields (≥70%) for analogous compounds . Key steps include:
Stepwise purification: Use recrystallization from DMF-EtOH to isolate intermediates.
Monitoring by LC-MS: Track reaction progress to identify critical points of byproduct formation (e.g., dimerization or oxidation).
Base selection: Pyridine-derived bases may stabilize intermediates via non-bonding sulfur coordination, reducing side reactions .
Advanced: How to resolve contradictions in NMR data for stereochemical assignments of the (1R)-1-pyridin-2-ylethyl substituent?
Methodological Answer:
Stereochemical ambiguity in chiral centers can arise from overlapping signals in NMR. To address this:
Use chiral derivatizing agents (CDAs): React the compound with Mosher’s acid chloride to generate diastereomers with distinct splitting patterns .
Dynamic NMR (DNMR): Perform variable-temperature NMR to observe coalescence of enantiomeric signals, confirming stereodynamic behavior .
X-ray crystallography: Co-crystallize with heavy atoms (e.g., PtCl) to resolve absolute configuration .
Basic: What spectroscopic techniques are critical for validating the dihydrochloride salt form?
Methodological Answer:
IR spectroscopy: Identify characteristic N–H stretches (2500–3000 cm) and Cl counterion vibrations (~600 cm) .
Elemental analysis: Confirm Cl content via combustion analysis (theoretical Cl%: 9.8% for dihydrochloride).
- COSY NMR: Differentiate proton environments in the free base vs. salt forms, particularly for pyridin-2-yl and oxazole protons .
Advanced: How can computational methods predict regioselectivity in reactions involving the 3,5-dimethyl-1,2-oxazol-4-yl group?
Methodological Answer:
Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazole ring .
Transition state modeling: Use Gaussian or ORCA to model activation energies for competing pathways (e.g., C-4 vs. C-5 substitution) .
Machine learning (ML): Train models on datasets of oxazole reactions (e.g., Hammett σ values) to predict substituent effects .
Basic: What experimental controls are essential when assessing the compound’s stability under varying pH conditions?
Methodological Answer:
Buffer selection: Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to avoid metal ion interference.
Degradation markers: Monitor hydrolysis of the methoxy group via HPLC-UV (λ = 254 nm) at 24-hour intervals .
Light exclusion: Conduct stability studies in amber vials to prevent photodegradation of the imidazo[4,5-c]quinoline core .
Advanced: How to design a factorial experiment to evaluate solvent effects on crystallization efficiency?
Methodological Answer:
Use a 2 factorial design with factors:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Solvent polarity | Ethanol (polar) | Toluene (nonpolar) |
| Temperature | 4°C | 25°C |
| Stirring rate | 100 rpm | 500 rpm |
Response variables: Crystal yield (%), purity (HPLC%).
Analysis: ANOVA to identify significant interactions (e.g., solvent × temperature) impacting crystal quality .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
Heat transfer: Optimize stirring efficiency in large reactors to prevent hot spots during exothermic steps (e.g., cyclization).
Purification bottlenecks: Replace column chromatography with continuous crystallization or membrane filtration .
Process Analytical Technology (PAT): Implement inline FTIR to monitor critical quality attributes (CQAs) in real time .
Advanced: How to reconcile conflicting bioactivity data across different cell lines for this compound?
Methodological Answer:
Dose-response normalization: Use Hill equation modeling to account for cell line-specific EC variations .
Cellular uptake studies: Quantify intracellular concentrations via LC-MS/MS to distinguish potency differences from bioavailability issues .
Transcriptomic profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify compensatory pathways (e.g., efflux pumps) .
Basic: Which analytical techniques confirm the absence of residual solvents in the final product?
Methodological Answer:
GC-FID: Detect volatile residues (e.g., DMF, ethanol) with detection limits ≤10 ppm .
Karl Fischer titration: Quantify water content (<0.5% w/w) to ensure anhydrous conditions during salt formation .
Headspace GC-MS: Identify trace solvents trapped in crystal lattices .
Advanced: How can AI-driven cheminformatics tools predict novel derivatives with enhanced solubility?
Methodological Answer:
QSAR modeling: Train models on logP and melting point data to prioritize substituents (e.g., replacing methoxy with PEGylated groups) .
Generative adversarial networks (GANs): Generate virtual libraries of imidazo[4,5-c]quinoline analogs with predicted aqueous solubility >50 mg/mL .
Molecular dynamics (MD): Simulate solvation shells to optimize hydrogen-bonding capacity of the pyridin-2-yl group .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
